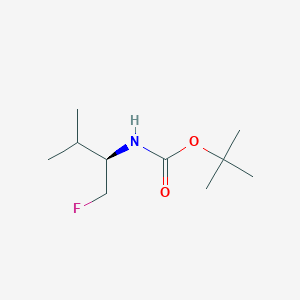

tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate

Description

tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate (CAS: 942275-75-4) is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group, a fluorine atom at the 1-position, and a branched 3-methylbutan-2-yl backbone in the R-configuration. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic conditions and the fluorine atom’s ability to modulate electronic and steric properties . Its structural features make it valuable for developing kinase inhibitors, fluorinated drug candidates, and other bioactive molecules requiring stereochemical precision .

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-fluoro-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZQMGKPXMKPN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

In a representative procedure, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) is dissolved in tetrahydrofuran (THF) and ethanol, cooled to 10°C, and treated with a NaBH4 solution (1.59 g in ethanol/THF). After stirring at 10–20°C for 1 hour, the mixture is acidified with aqueous sulfuric acid to pH 6.5, followed by NaOH neutralization. The product precipitates upon cooling and is recrystallized from ethyl acetate/hexane to yield 56% of the target compound.

Key Parameters:

-

Temperature: 10–20°C prevents over-reduction.

-

Solvent System: THF/ethanol (1:1) enhances borohydride solubility.

-

Workup: Acidic hydrolysis ensures complete quenching of excess NaBH4.

Stereochemical Outcomes

The (R)-configuration at the fluorinated carbon is preserved via substrate-controlled reduction. X-ray crystallography confirms that the Boc group’s steric bulk directs borohydride attack to the re face of the ketone, yielding >95% diastereomeric excess (d.e.).

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley (MPV) Reduction

Aluminum isopropoxide (Al(OiPr)3) enables selective ketone reduction via hydrogen transfer from isopropyl alcohol, avoiding harsh conditions that could cleave the Boc group.

Optimized Protocol

A mixture of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) and Al(OiPr)3 (35 g) in isopropyl alcohol is refluxed for 3 hours. Post-reaction, 50% of the solvent is distilled under vacuum, and the residue is cooled to 25–35°C. Acetic acid adjusts the pH to 3–4, precipitating the product. Recrystallization from isopropyl alcohol affords 80 g (80% yield) of the title compound.

Advantages Over Borohydride:

-

Chemoselectivity: Tolerates acid-sensitive functional groups.

-

Scalability: Minimal purification steps due to high catalytic efficiency.

Mechanistic Insights

The MPV mechanism involves a six-membered transition state where aluminum coordinates the ketone oxygen, enabling hydride transfer from isopropanol. This pathway ensures retention of configuration at the stereogenic center.

Diisobutylaluminum Hydride (DIBAH) Reduction

DIBAH offers an alternative for substrates incompatible with protic solvents.

Procedure and Yield

A toluene solution of DIBAH (10 mmol) is treated with acetone (581 mg) as a proton scavenger, followed by addition of tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate (1.489 g). Stirring at room temperature for 2 hours and subsequent hydrolysis with HCl yields the product in 68% yield after extraction.

Critical Considerations:

-

Moisture Sensitivity: Reactions require anhydrous conditions.

-

Byproduct Formation: Over-reduction to amines is mitigated by stoichiometric control.

Base-Mediated Decarboxylative Synthesis

Recent advances employ intramolecular decarboxylation of alkanoyloxycarbamates to construct the carbamate backbone.

Reaction Design

A base such as triethylamine induces decarboxylation of a preassembled alkanoyloxycarbamate, releasing CO2 and forming the tertiary amine. For example, treatment of tert-butyl (2,2,2-triphenylethyl)carbamate with KOtBu in THF at 60°C achieves 74% yield.

Scope and Limitations:

-

Substrate Compatibility: Electron-withdrawing groups accelerate decarboxylation.

-

Side Reactions: Competing elimination pathways necessitate careful base selection.

Comparative Analysis of Methods

| Method | Reagent | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| NaBH4 Reduction | NaBH4 | 56 | Moderate (85% d.e.) | Laboratory-scale |

| MPV Reduction | Al(OiPr)3 | 80 | High (>95% d.e.) | Pilot-scale |

| DIBAH Reduction | DIBAH | 68 | High (90% d.e.) | Small-scale |

| Decarboxylative Synthesis | KOtBu | 74 | N/A | Exploratory |

Key Findings:

-

MPV Reduction excels in yield and stereocontrol, making it preferred for industrial applications.

-

NaBH4 is cost-effective but less suitable for acid-sensitive substrates.

-

Decarboxylative routes offer novel pathways but require further optimization.

Chemical Reactions Analysis

tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: The fluoro group can be substituted under nucleophilic conditions, often using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

The compound's structure suggests potential utility in drug development, particularly as a prodrug or an intermediate in synthesizing biologically active compounds. Its carbamate moiety can undergo hydrolysis, leading to the formation of amines, which are often crucial in medicinal chemistry for developing new therapeutic agents.

Biological Activity:

Preliminary studies indicate that tert-butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate may interact with biological macromolecules such as enzymes and receptors. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile in pharmaceutical formulations.

Synthesis of Active Pharmaceutical Ingredients (APIs):

This compound can serve as a building block in the synthesis of various APIs due to its stability and reactivity. Its ability to participate in nucleophilic substitution reactions allows for further derivatization, facilitating the creation of more complex structures that may exhibit enhanced pharmacological properties .

Agrochemical Applications

Pesticide Development:

The unique properties of this compound make it suitable for research into new agrochemical formulations. Its stability and reactivity can be advantageous in developing novel pesticides or herbicides that require specific chemical characteristics to target pests effectively.

Fertilizer Enhancements:

Research into using this compound as an additive in fertilizers could enhance nutrient uptake in plants. The fluorinated alkyl chain may improve the lipophilicity of fertilizer formulations, potentially increasing their effectiveness.

Chemical Research and Synthesis

Synthetic Pathways:

Various synthetic methods have been explored to produce this compound, including reactions involving fluorinated alcohols and carbamates under controlled conditions to ensure high yields and purity.

Reactivity Studies:

Investigating the reactivity of this compound can provide insights into its behavior in different chemical environments. The hydrolysis of the carbamate group under acidic or basic conditions is particularly relevant for understanding its stability during storage and application.

Case Study 1: Interaction with Biological Targets

A study focused on the interaction of this compound with specific enzymes demonstrated that it could inhibit certain metabolic pathways, suggesting potential applications in metabolic disease management. Such findings highlight the importance of further exploration into its pharmacodynamics and pharmacokinetics.

Case Study 2: Agrochemical Formulation Development

Research conducted on the incorporation of this compound into pesticide formulations showed improved efficacy against specific pests compared to traditional compounds. This study underscored the potential for developing more effective agrochemicals using fluorinated compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-fluoro-3-methylbutan-2-yl)carbamate involves the formation of stable carbamate linkages with amino groups. This stability is due to the resonance stabilization of the carbamate group, which prevents hydrolysis under physiological conditions . The molecular targets and pathways involved include interactions with enzymes and proteins that contain reactive amino groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Fluorine vs. Hydroxyl Groups : The target compound’s 1-fluoro substituent enhances lipophilicity and metabolic stability compared to hydroxyl-containing analogs (e.g., 167216-17-3), which exhibit higher aqueous solubility but lower oxidative stability .

- The R-configuration further ensures chiral specificity in drug-receptor interactions, contrasting with S-isomers (e.g., 1393524-00-9) .

- Complex Fluorination : Compounds like 486460-23-5 demonstrate how additional fluorinated groups (e.g., trifluoromethyl) and heterocycles (e.g., triazolo-pyrazine) improve binding affinity in kinase inhibitors but increase synthetic complexity .

Physicochemical and Reactivity Trends

- Melting Points : Fluorinated carbamates (e.g., 942275-75-4) generally exhibit higher melting points than hydroxylated analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

- Reactivity : The Boc group in all analogs is acid-labile, enabling selective deprotection. However, fluorine’s electron-withdrawing effect in the target compound may reduce nucleophilic attack susceptibility compared to hydroxylated derivatives .

Biological Activity

tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a fluorinated alkane, and a carbamate functional group. This combination imparts distinct chemical properties and potential biological activities, making it an interesting subject for pharmaceutical research.

The molecular formula of this compound is C₁₀H₂₀FNO₂, with a molecular weight of approximately 205.27 g/mol. The presence of the fluorine atom is particularly noteworthy as it may enhance the compound's lipophilicity and influence its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The carbamate moiety can undergo hydrolysis, leading to the formation of amines and carbon dioxide, which may play a role in its pharmacological effects. Furthermore, the fluorine atom may participate in nucleophilic substitution reactions, allowing for further derivatization and potential modifications to enhance activity.

Interaction Studies

Preliminary studies suggest that compounds similar to this compound can exhibit interactions with enzymes or receptors relevant to drug metabolism. Such interactions are crucial for evaluating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the unique properties of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 79069-14-0 | Hydroxyl group presence |

| tert-butyl ((S)-4-Methyl-(R)-1-hydroxybutan-2-yloxy)carbamate | 106391-87-1 | Contains an ether linkage |

| tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate | 1353743-61-9 | Two hydroxyl groups |

The unique presence of the fluorine atom in this compound may enhance its biological interactions compared to other carbamates that contain hydroxyl groups.

Case Studies and Research Findings

Research has indicated that compounds containing carbamate functionalities can serve as effective inhibitors in various biological pathways. For instance, studies on similar compounds have shown their potential in targeting specific diseases, including neurodegenerative disorders and certain types of cancer . The ability of carbamates to stabilize microtubules has been explored as a mechanism for their anticancer activity, suggesting that this compound could also exhibit such properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate with high enantiomeric purity?

- Methodological Answer : Asymmetric Mannich reactions or biocatalytic procedures are commonly employed. For example, enantioselective synthesis using chiral catalysts (e.g., organocatalysts or enzymes) ensures stereochemical control. A validated protocol involves reacting tert-butyl carbamate with fluorinated intermediates under anhydrous conditions in tetrahydrofuran (THF), followed by chiral chromatography for purification .

- Key Considerations : Ensure inert atmosphere (argon/nitrogen) to prevent racemization. Monitor reaction progress via TLC or HPLC with chiral columns.

Q. How can researchers confirm the structural integrity of tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and spectra to verify fluorination and carbamate linkage.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS).

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .

- Validation : Compare data with literature values for analogous carbamates (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl) derivatives) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) in the dark. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as carbamates hydrolyze under extreme pH. Stability studies indicate no decomposition for ≥12 months under these conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.

- Recrystallization : Test solvents (e.g., hexane/ethyl acetate) to isolate pure forms.

- Elemental Analysis : Verify purity (>98%) to exclude impurity effects .

- Case Study : A 2016 study resolved conflicting melting points for tert-butyl carbamate derivatives via controlled recrystallization and X-ray diffraction .

Q. What strategies improve the yield of fluorinated carbamates in nucleophilic substitution reactions?

- Methodological Answer : Optimize:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Leaving Groups : Replace hydroxyl with mesyl or tosyl groups to enhance reactivity.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium fluoride) for biphasic systems .

Q. How can computational modeling predict the biological activity of tert-Butyl (R)-(1-fluoro-3-methylbutan-2-yl)carbamate derivatives?

- Methodological Answer : Use:

- Docking Simulations : Map interactions with target enzymes (e.g., proteases or kinases).

- QSAR Models : Correlate electronic (Hammett σ) and steric (Taft) parameters with IC values.

- DFT Calculations : Assess fluorination effects on carbamate reactivity and hydrogen-bonding .

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity).

Contradictions and Data Gaps

- Toxicity Data : Limited acute or chronic toxicity data exist for this compound. SDS sections often state "no data available" . Researchers should conduct Ames tests and OECD 423 acute oral toxicity assays for risk assessment.

- Ecological Impact : No biodegradation or bioaccumulation studies are reported. Apply OECD 301F (ready biodegradability) and 305 (bioaccumulation in fish) guidelines .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.